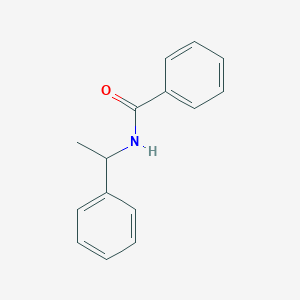

N-(1-Phenylethyl)benzamide

Description

Historical Context and Significance of Benzamide (B126) Derivatives in Chemical Research

Benzamide and its derivatives represent a cornerstone in the field of medicinal chemistry and organic synthesis. researchgate.netresearchgate.net This class of organic compounds, characterized by a benzene (B151609) ring attached to an amide group, has been the subject of extensive research due to their wide-ranging biological activities. researchgate.netontosight.ai Historically, the structural scaffold of benzamide has proven to be a versatile template for the development of therapeutic agents. researchgate.net

Substituted benzamides have been investigated for a multitude of pharmacological applications, including as anticonvulsant, anti-inflammatory, analgesic, and antimicrobial agents. researchgate.netresearchgate.net The adaptability of the benzamide structure, which allows for various substitutions on both the benzene ring and the amide nitrogen, has led to the discovery of compounds with diverse biological functions. researchgate.netontosight.ai For instance, different substitutions can influence a compound's ability to interact with biological targets, its solubility, and its pharmacokinetic properties. ontosight.ai This has resulted in the development of several successful drugs used in psychiatry and other clinical areas. researchgate.net The ongoing research into benzamide derivatives continues to yield novel compounds with potential applications in treating a wide array of conditions, from neurodegenerative diseases to cancer and infectious diseases. nih.govresearchgate.netscirp.org

Evolution of Research Interest in N-(1-Phenylethyl)benzamide

While this compound is a specific member of the vast benzamide family, it has garnered particular interest due to its chiral nature. The presence of a stereogenic center in the 1-phenylethyl group means the compound exists as two enantiomers, (R)- and (S)-N-(1-phenylethyl)benzamide. This chirality has been a key driver of research into this molecule.

Early interest in this compound and its analogues often revolved around their synthesis and characterization. For example, methods for creating the amide bond, such as the reaction between a carboxylic acid and an amine, have been well-established. smolecule.com The synthesis of derivatives like 4-bromo-N-(1-phenylethyl)benzamide has been achieved with high yields, providing a precursor for further chemical modifications. researchgate.net

A significant area of investigation has been the use of chiral this compound derivatives as chiral solvating agents in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of other chiral compounds. mdpi.comresearchgate.net For instance, derivatives like (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide, also known as Kagan's amide, are effective in discriminating between enantiomers of various functional groups. mdpi.comscispace.com

More recently, research has expanded to explore the use of this compound as a building block in asymmetric synthesis. Its chiral framework is utilized to control the stereochemical outcome of chemical reactions, leading to the formation of complex, multi-layered chiral molecules. frontiersin.orgnih.govresearchgate.netresearchgate.net This is particularly relevant in the development of novel materials and potential therapeutic agents where specific three-dimensional arrangements are crucial for function. The study of its crystal structure and polymorphism has also been a subject of research, revealing how molecular conformation affects the packing of molecules in a solid state. nih.gov

Scope and Academic Relevance of Current Research Trends

Current research on this compound and its derivatives continues to be vibrant and multifaceted, primarily focusing on its applications in stereochemistry and materials science.

A prominent trend is its use as a chiral auxiliary or building block in the asymmetric synthesis of complex molecular architectures. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov Researchers are designing and constructing novel, multi-layered 3D chiral molecules where the this compound moiety plays a crucial role in controlling the orientation and chirality of the final structure. researchgate.netfrontiersin.org These intricate molecules are of interest for their potential applications in creating new chiral ligands for catalysis and advanced materials with unique optical or electronic properties. researchgate.net

The compound and its derivatives also continue to be relevant in the study of molecular recognition and supramolecular chemistry. The ability of chiral benzamides to form distinct non-covalent interactions allows for their use in separating enantiomers and as components in the self-assembly of larger, ordered structures. mdpi.comnih.gov The investigation into the conformational polymorphism of this compound itself provides fundamental insights into crystal engineering and the factors that govern the solid-state arrangement of organic molecules. nih.gov

Furthermore, the benzamide scaffold, in general, remains a significant focus in medicinal chemistry for developing new therapeutic agents. scirp.orgacs.orgbohrium.com While research on the specific biological activities of the parent this compound is less prominent, its derivatives are being explored. For instance, some benzamide derivatives are being investigated as inhibitors of enzymes relevant to diseases like tuberculosis. acs.org The synthetic methodologies developed for this compound and its analogues contribute to the broader toolkit available for drug discovery and development. researchgate.net

Below is an interactive data table summarizing key properties and research applications of this compound and its derivatives.

| Property/Application | Description | Key Derivatives |

| Molecular Formula | C15H15NO | N/A |

| Chirality | Exists as (R) and (S) enantiomers due to the 1-phenylethyl group. | (R)-N-(1-phenylethyl)benzamide, (S)-N-(1-phenylethyl)benzamide |

| Synthesis | Typically synthesized by the reaction of benzoic acid or its derivatives with 1-phenylethylamine (B125046). nih.gov | 4-bromo-N-(1-phenylethyl)benzamide researchgate.net |

| Chiral Solvating Agent | Used in NMR spectroscopy to determine the enantiomeric excess of chiral compounds. | (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide (Kagan's amide) mdpi.com |

| Asymmetric Synthesis | Employed as a chiral building block to control the stereochemistry of complex molecules. frontiersin.orgnih.gov | (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide frontiersin.orgfrontiersin.org |

| Polymorphism | Exhibits conformational trimorphism, with different crystal packing arrangements. nih.gov | N/A |

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALTVGCCGMDSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295198 | |

| Record name | N-(1-Phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3480-59-9 | |

| Record name | NSC100227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Phenylethyl Benzamide and Its Derivatives

Classical Amidation Reactions

Classical amidation involves the formation of an amide bond typically through the reaction of a carboxylic acid or its derivative with an amine. This foundational method in organic chemistry has been adapted in various ways to synthesize N-(1-Phenylethyl)benzamide.

Condensation of Benzoic Acid Derivatives with 1-Phenylethylamine (B125046)

A primary and direct method for synthesizing this compound is the condensation reaction between a benzoic acid derivative and 1-phenylethylamine. This approach often involves activating the carboxylic acid to facilitate the nucleophilic attack by the amine.

One documented procedure involves refluxing benzoic acid with (S)-1-phenylethylamine in toluene, using boric acid as a catalyst. This reaction, conducted over 36 hours, results in a high yield of the final product, this compound, which precipitates as a white solid upon cooling and addition of hexane nih.govresearchgate.net. Another effective method utilizes benzoyl chloride, a more reactive derivative of benzoic acid. The reaction of benzoyl chloride with phenethylamine can be carried out under various conditions to yield the target amide . A particularly efficient, high-yield synthesis is performed in an aqueous solution where benzoyl chloride or benzoic acid is mixed with phenethylamine and an alkali metal hydroxide like sodium hydroxide or potassium hydroxide google.com. This method avoids the use of organic solvents and simplifies product isolation, achieving yields of up to 99% google.com.

Table 1: Synthesis via Condensation of Benzoic Acid Derivatives

| Carboxylic Acid Derivative | Amine | Catalyst/Reagent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzoic Acid | (S)-1-Phenylethylamine | Boric Acid | Toluene | Reflux, 36h | 90 |

| Benzoyl Chloride / Benzoic Acid | Phenethylamine | Alkali Metal Hydroxide | Water | Ice bath to Room Temp, 2-3h | 99 |

Utilization of Coupling Agents (e.g., Titanium Tetrachloride)

To enhance the efficiency of the condensation reaction between carboxylic acids and amines, various coupling agents can be employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack. Titanium tetrachloride (TiCl4) is a Lewis acid that has been effectively used to mediate the direct condensation of carboxylic acids and amines nih.govresearchgate.net.

The general mechanism involves the activation of the carboxylic acid by TiCl4, facilitating the formation of the amide bond researchgate.net. While specific literature detailing the use of TiCl4 for the synthesis of this compound is not abundant, the established protocol involves performing the reaction in a solvent like pyridine at elevated temperatures (e.g., 85 °C) nih.gov. This method is applicable to a wide range of substrates and generally provides moderate to excellent yields nih.gov. The use of TiCl4 is noted for its ability to promote the reaction even with sterically hindered substrates, although with potentially lower yields nih.gov.

Direct Amidation of Carboxylic Acids and Esters with Amines

Direct amidation, which avoids the pre-activation of the carboxylic acid into a more reactive species like an acid chloride, is a more atom-economical approach. This has led to the development of various catalytic systems and reagents that promote the direct coupling of carboxylic acids and amines rsc.orgnih.govresearchgate.net.

One such method for synthesizing amides involves the use of tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, as an effective reagent nih.govacs.org. This reagent facilitates the direct amidation of a wide array of carboxylic acids and amines under relatively mild conditions, often requiring heating at 80-100 °C in a solvent such as acetonitrile acs.org. This approach is notable for its compatibility with various functional groups and for producing amides with high enantiopurity when chiral substrates are used nih.govacs.org.

Ritter Reaction Pathways

The Ritter reaction is a distinct chemical method for synthesizing N-substituted amides. It involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as an alcohol in the presence of a strong acid irb.hr.

Reaction of 1-Phenylethanol with Benzonitrile

A key pathway for the synthesis of this compound via the Ritter reaction is the reaction between 1-phenylethanol and benzonitrile. In this process, the alcohol is treated with a strong acid, which protonates the hydroxyl group, leading to its departure as a water molecule and the formation of a stable secondary benzylic carbocation (1-phenylethyl cation). This electrophilic carbocation is then attacked by the nucleophilic nitrogen atom of benzonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final product, this compound irb.hr. This reaction is a versatile method for preparing a variety of amides and has been optimized using numerous catalytic systems ias.ac.in.

Catalytic Systems in Ritter Reactions (e.g., Iodine, Sulfated Tungstate)

While the classical Ritter reaction employs stoichiometric amounts of strong, corrosive acids, recent research has focused on developing milder and more efficient catalytic systems irb.hrias.ac.in. A variety of catalysts have been shown to effectively promote the reaction between 1-phenylethanol and benzonitrile.

Sulfated tungstate has emerged as a highly efficient and reusable solid acid catalyst for this transformation. The reaction can be carried out under solvent-free conditions by heating a mixture of 1-phenylethanol, benzonitrile, and sulfated tungstate at 100 °C, affording this compound in excellent yield rsc.orgrsc.org. Other catalytic systems have also been explored, including iodine in a toluene/water mixture at 110 °C, which also provides a high yield of the product rsc.org. The use of such catalysts represents a greener and more practical approach to the Ritter reaction.

Table 2: Catalytic Ritter Reaction for this compound Synthesis

| Alcohol | Nitrile | Catalyst | Solvent/Conditions | Yield (%) |

|---|---|---|---|---|

| 1-Phenylethanol | Benzonitrile | Sulfated Tungstate (20 wt%) | Solvent-free, 100 °C | 92 |

| 1-Phenylethanol | Benzonitrile | Iodine | Toluene/H2O, 110 °C | 84 |

| 1-Phenylethanol | Benzonitrile | Perfluorinated sulfonic acid resin (Nafion-H) | Acetonitrile/Benzonitrile | - |

Advanced Synthetic Strategies for Functionalized Derivatives of this compound

Advanced synthetic methodologies enable the introduction of diverse functional groups onto the this compound scaffold, leading to a wide array of derivatives with tailored properties. These strategies include the synthesis of halogenated analogs, which serve as versatile intermediates for further modifications, palladium-catalyzed cross-coupling reactions for the introduction of new aryl groups, the preparation of methoxy-substituted variants, and thionation reactions to produce thioamide analogs.

Synthesis of Halogenated this compound Analogs (e.g., 3-Bromo, 4-Bromo)

Halogenated derivatives of this compound are valuable precursors for a variety of functionalization reactions. The synthesis of these compounds is typically achieved through the acylation of (S)-1-phenylethanamine with the corresponding halogenated benzoyl chloride or benzoic acid.

A notable example is the efficient synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide. This compound can be prepared in high yield by reacting 4-bromobenzoic acid with (S)-1-phenylethanamine. The use of titanium tetrachloride (TiCl4) as a coupling reagent in the presence of pyridine as a base and solvent facilitates this amide bond formation, resulting in an excellent yield of 93% chemistrysteps.com.

Table 1: Synthesis of Halogenated this compound Analogs

| Derivative | Starting Materials | Reagents and Conditions | Yield |

|---|---|---|---|

| 4-Bromo-N-(1-phenylethyl)benzamide | 4-Bromobenzoic acid, (S)-1-Phenylethanamine | Titanium tetrachloride (TiCl4), Pyridine | 93% chemistrysteps.com |

| 3-Bromo-N-(1-phenylethyl)benzamide | 3-Bromobenzoic acid, 1-Phenylethylamine | DCC or EDC, HOBt, DCM or DMF | N/A |

Arylation Reactions via Palladium(0) Catalysis (Suzuki-Miyaura Cross-Coupling)

The halogenated this compound analogs are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the position of the halogen atom researchgate.netorgsyn.orggoogle.com.

The (S)-4-bromo-N-(1-phenylethyl)benzamide has been successfully employed in Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids. These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base, like sodium carbonate, and a suitable solvent system, often a mixture of toluene, ethanol, and water. These cross-coupling reactions proceed in moderate to good yields, ranging from 62% to 89%, demonstrating the versatility of this method for creating a library of arylated this compound derivatives chemistrysteps.com.

Table 2: Suzuki-Miyaura Cross-Coupling of (S)-4-bromo-N-(1-phenylethyl)benzamide with Various Aryl Boronic Acids

| Aryl Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | (S)-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 89% chemistrysteps.com |

| 4-Methylphenylboronic acid | (S)-4'-methyl-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 85% chemistrysteps.com |

| 4-Methoxyphenylboronic acid | (S)-4'-methoxy-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 82% chemistrysteps.com |

| 4-Chlorophenylboronic acid | (S)-4'-chloro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 78% chemistrysteps.com |

| 4-Fluorophenylboronic acid | (S)-4'-fluoro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 75% chemistrysteps.com |

| 3-Nitrophenylboronic acid | (S)-3'-nitro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 62% chemistrysteps.com |

| Naphthalene-1-boronic acid | (S)-N-(1-phenylethyl)-4-(naphthalen-1-yl)benzamide | 71% chemistrysteps.com |

| Thiophene-2-boronic acid | (S)-N-(1-phenylethyl)-4-(thiophen-2-yl)benzamide | 68% chemistrysteps.com |

| Furan-2-boronic acid | (S)-4-(furan-2-yl)-N-(1-phenylethyl)benzamide | 65% chemistrysteps.com |

Preparation of Methoxy-Substituted Benzamides

Methoxy-substituted N-(1-phenylethyl)benzamides can be synthesized through standard amide coupling reactions between a methoxy-substituted benzoic acid and 1-phenylethylamine. The choice of coupling agent and reaction conditions can be tailored to the specific substrates.

For instance, the synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide has been achieved via amide coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. In this procedure, 3-methoxybenzoic acid is reacted with 3-aminophenol in the presence of HATU and a base such as triethylamine (Et3N) in a solvent like DMF. This methodology can be adapted for the synthesis of N-(1-phenylethyl)-methoxybenzamides by substituting 3-aminophenol with 1-phenylethylamine.

Table 3: General Synthetic Scheme for Methoxy-Substituted N-(1-Phenylethyl)benzamides

| Methoxybenzoic Acid Isomer | Amine | Coupling Reagent/Base | Product |

|---|---|---|---|

| 2-Methoxybenzoic acid | 1-Phenylethylamine | HATU / Et3N | N-(1-Phenylethyl)-2-methoxybenzamide |

| 3-Methoxybenzoic acid | 1-Phenylethylamine | HATU / Et3N | N-(1-Phenylethyl)-3-methoxybenzamide |

| 4-Methoxybenzoic acid | 1-Phenylethylamine | HATU / Et3N | N-(1-Phenylethyl)-4-methoxybenzamide |

Thionation Reactions to Yield Thioamide Variants

The conversion of the carbonyl group of an amide to a thiocarbonyl group to form a thioamide is a valuable transformation in organic synthesis. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this purpose nih.gov.

The synthesis of thioamide variants of this compound can be exemplified by the preparation of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. In this synthesis, the starting amide, (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide, is treated with Lawesson's reagent in a suitable solvent such as 1,4-dioxane and heated to reflux. This reaction results in the efficient conversion of the amide to the corresponding thioamide fishersci.co.uknih.gov. The reaction is generally clean, and the product can be purified by standard techniques like flash column chromatography fishersci.co.uknih.gov.

Table 4: Thionation of a this compound Derivative

| Starting Amide | Thionating Agent | Solvent / Conditions | Product | Yield |

|---|---|---|---|---|

| (R)-(-)-3,5-Dinitro-N-(1-phenylethyl)benzamide | Lawesson's Reagent | 1,4-Dioxane, 110 °C, 3 hours | (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide | 85% fishersci.co.uknih.gov |

Stereochemical and Chiral Aspects of N 1 Phenylethyl Benzamide

Chiral Center Configuration and Enantiopurity

N-(1-Phenylethyl)benzamide possesses a single chiral center at the carbon atom of the ethyl group that is bonded to both the phenyl group and the nitrogen atom of the amide. The synthesis of this compound often starts from enantiomerically pure (S)-1-phenylethylamine, resulting in the formation of the corresponding enantiopure N-[(1S)-1-phenylethyl]benzamide. nih.gov The enantiopurity of the final product is crucial for its applications in asymmetric synthesis, where it serves as a chiral auxiliary to control the stereochemical outcome of reactions. The specific rotation of the enantiopure compound is a key characteristic used to confirm its enantiomeric purity. For instance, N-[(1S)-1-phenylethyl]benzamide has a reported melting point and angle of optical rotation that match data from various studies. nih.gov

Diastereoselective Synthesis and Induction

The chiral nature of this compound makes it a valuable tool in diastereoselective synthesis, where a chiral molecule is used to influence the formation of a specific stereoisomer of a new chiral center.

Chiral auxiliaries are compounds that are temporarily incorporated into a reactant to direct the stereochemistry of a subsequent reaction. this compound, derived from 1-phenylethylamine (B125046) (α-PEA), is a well-established chiral auxiliary. mdpi.com The phenylethyl group provides a chiral environment that can effectively control the approach of reagents, leading to the preferential formation of one diastereomer over another. This strategy is employed in various asymmetric transformations, including alkylation reactions. scielo.org.mxclockss.org The effectiveness of the auxiliary is determined by the degree of diastereoselectivity it induces. After the desired stereocenter is created, the chiral auxiliary can be cleaved from the molecule, yielding the enantiomerically enriched product.

A notable application of this compound as a chiral auxiliary is in the diastereoselective alkylation of glycinate (B8599266) derivatives. scielo.org.mx In a study by Rodriguez-Garnica et al., novel chiral glycinate derivatives containing the α-phenylethyl group were synthesized and evaluated as precursors for enantiopure α-substituted-α-amino acids. scielo.org.mx Specifically, the alkylation of the lithium enolate of a glycinate derivative incorporating the this compound moiety demonstrated significant stereoinduction, achieving a diastereomeric ratio of 78:22. scielo.org.mxjmcs.org.mx This indicates that the chiral auxiliary effectively guided the incoming alkyl group to one face of the enolate, resulting in the preferential formation of one diastereomer.

Polymorphism and Conformational Analysis in Crystalline Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of the solid-state chemistry of this compound. nih.govresearchgate.net These different crystalline forms, or polymorphs, can exhibit distinct physical properties.

The crystallization solvent plays a crucial role in determining which polymorphic form of this compound is obtained. researchgate.netwhiterose.ac.ukmatec-conferences.orgcore.ac.uk Research has shown that recrystallization from different solvents or solvent mixtures can lead to the formation of three distinct unsolvated polymorphs, designated as Form I, Form II, and Form III. nih.govresearchgate.net

Form I is consistently obtained from acetonitrile. nih.govresearchgate.net

Forms II and III are obtained concomitantly from alcohol-based solvent mixtures such as ethanol-water, toluene-ethanol, or THF-methanol. nih.govresearchgate.net

This solvent-dependent polymorphism highlights the influence of solute-solvent interactions on the nucleation and growth of specific crystal structures. whiterose.ac.ukcore.ac.uk

The different polymorphic forms of this compound arise from variations in the molecular conformation, specifically the rotation of the two phenyl rings relative to the amide group. nih.govresearchgate.net These conformational differences lead to different packing arrangements in the crystal lattice. All three forms share a common supramolecular structure based on infinite chains formed by N—H⋯O intermolecular hydrogen bonds. nih.govresearchgate.net However, the packing of these chains is altered by the conformational modifications.

The table below summarizes key dihedral angles that describe the molecular conformation in the different polymorphs. These angles illustrate the degree of rotation of the phenyl rings.

| Dihedral Angle | Form I | Form II | Form III (Molecule A) | Form III (Molecule B) |

| N1—C2—C3—C4 | - | - | - | - |

| N1—C9—C10—C15 | - | - | - | - |

| Dihedral angle between phenyl rings | 23.1 (2)° | 56.2 (1)° | 47.0 (1)° | 47.4 (1)° |

Data sourced from Flores-Manuel et al. (2020) nih.govresearchgate.net

The conformation of the phenyl ring attached to the chiral center is significantly different between Form I and Form II, while the orientation of the other phenyl group remains relatively constant. nih.govresearchgate.net In Form III, which has two independent molecules in the asymmetric unit (A and B), the molecular conformation is intermediate between those of Forms I and II. nih.govresearchgate.net This conformational flexibility is a key factor driving the observed trimorphism of this compound. nih.govresearchgate.net

Chiral Solvating Agents (CSAs) and Enantiomeric Discrimination

Chiral Solvating Agents (CSAs) are pivotal in nuclear magnetic resonance (NMR) spectroscopy for the resolution of enantiomers. mdpi.com The underlying principle involves the formation of transient diastereomeric complexes between the CSA and the enantiomers of a chiral analyte. These complexes are formed through non-covalent interactions, leading to distinct chemical environments for the corresponding nuclei of the two enantiomers. Consequently, this results in separate signals in the NMR spectrum, allowing for the determination of enantiomeric purity. mdpi.comresearchgate.net

Derivatives of this compound have proven to be effective CSAs for the enantiomeric discrimination of a wide array of chiral compounds. One of the most prominent examples is (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, commonly known as Kagan's amide. mdpi.com This compound is a validated CSA used to distinguish enantiomers of various functional groups, including alcohols, amines, amides, carboxylic acids, phosphine (B1218219) oxides, and sulfoxides. mdpi.com

The efficacy of these CSAs stems from their specific structural features: a stereogenic center and functional groups capable of engaging in non-covalent interactions. mdpi.com Researchers have also explored structural modifications to enhance their discrimination capabilities. For instance, a thioamide variant, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, has been synthesized and proposed as a competent CSA, analogous to Kagan's amide. mdpi.comresearchgate.net The introduction of the thiocarbonyl group, with sulfur's larger van der Waals radius compared to oxygen, is hypothesized to influence the non-covalent interactions that drive enantiomeric recognition. mdpi.com

Table 1: this compound Derivatives as Chiral Solvating Agents (CSAs)

| Compound Name | Common Name | Application | Target Analytes |

| (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide | Kagan's amide | Validated CSA for NMR spectral resolution of enantiomers. mdpi.com | Alcohols, amines/amides, carboxylic acids, phosphine oxides, sulfoxides. mdpi.com |

| (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide | Thioamide variant of Kagan's amide | Potential CSA for NMR spectral resolution of enantiomers. mdpi.comresearchgate.net | Not extensively detailed, but proposed as analogous to Kagan's amide. mdpi.com |

The formation of diastereomeric complexes between a CSA and an analyte is governed by a network of non-covalent interactions (NCIs). mdpi.com For this compound and its derivatives, these interactions are crucial for enantiomeric discrimination. The key NCIs include hydrogen bonding, π-π stacking, and steric repulsion. mdpi.comnih.gov

The amide functional group itself is a primary site for interaction, featuring both a hydrogen bond donor (N-H) and an acceptor (C=O). nih.gov Solid-state analysis of N-[(1S)-1-phenylethyl]benzamide reveals the formation of infinite chain motifs through intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net This inherent capability for hydrogen bonding is a key factor in its interaction with analytes in solution.

Furthermore, the two phenyl rings in the this compound structure provide sites for π-π interactions with aromatic analytes. In derivatives like Kagan's amide, the dinitro-substituted phenyl ring is electron-deficient, promoting interactions with electron-rich aromatic systems of an analyte. The combination of these attractive forces (hydrogen bonds, π-interactions) and steric hindrance creates a specific three-dimensional architecture for the transient complex, which differs for each enantiomer of the analyte, leading to the observable separation of signals in the NMR spectrum. mdpi.com

Table 2: Key Non-Covalent Interactions in CSA-Analyte Complexes

| Type of Interaction | Interacting Groups on CSA | Potential Interacting Groups on Analyte |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor) | -OH, -NH, -COOH, C=O |

| π-π Stacking | Phenyl rings | Aromatic rings |

| Dipole-Dipole | Amide group, Nitro groups (in derivatives) | Polar functional groups |

| Steric Repulsion | Phenyl group, Ethyl group | Bulky substituents |

Exploration of Higher-Order Chirality (e.g., Staircase Chirality, Orientational Chirality)

Beyond its role as a CSA, the this compound scaffold has been instrumental in the design and synthesis of molecules exhibiting novel, higher-order forms of chirality, such as orientational and staircase chirality. nih.govfrontiersin.org In these complex molecular architectures, the this compound moiety functions as a chiral auxiliary, a pre-existing chiral component that directs the stereochemical outcome of a new chiral element.

Orientational chirality arises from the controlled spatial arrangement of functional groups around a C(sp²)–C(sp³) or C(sp)–C(sp³) axis, where rotation is hindered by remotely anchored blocking groups. eurekalert.org Researchers have successfully synthesized stable atropisomers exhibiting orientational chirality by incorporating the (R)-4-N-(1-phenylethyl)benzamide unit into larger molecules. frontiersin.org For example, (R)-4-bromo-N-(1-phenylethyl)benzamide and (R)-N-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have been used as key building blocks in Suzuki-Miyaura cross-coupling reactions to construct these intricate systems. nih.govfrontiersin.org In the final molecule, the this compound group acts as a blocker, influencing the orientation of other parts of the molecule through space. frontiersin.org

Staircase chirality is a more recently discovered form of 3D chirality characterized by two symmetrical phenyl rings bridged by a rigid core (like a naphthyl group), where the rings are asymmetrically displaced relative to each other. nih.goveurekalert.org This slippage creates a chiral "staircase" arrangement. The synthesis of specific staircase isomers has been achieved by using chiral auxiliaries at the para positions of the phenyl rings. nih.govresearchgate.net Specifically, the use of an (R)-1-phenylethan-1-amine auxiliary (which forms the (R)-N-(1-phenylethyl)benzamide end) was found to produce a P-staircase isomer, while the corresponding (S)-auxiliary yielded the M-staircase isomer. nih.gov This demonstrates the profound influence of the this compound unit in controlling higher-order stereochemistry. Some of these unique molecules have been found to exhibit up to four distinct types of chirality simultaneously: central, orientational, turbo, and staircase chirality. nih.govresearchgate.net

Table 3: Types of Chirality Associated with this compound Derivatives

| Type of Chirality | Description | Role of this compound Moiety |

| Central Chirality | Chirality centered at the C1 carbon of the phenylethyl group. | Inherent property of the parent molecule. |

| Orientational Chirality | Controlled spatial orientation of groups around a C-C axis due to remote steric blockers. frontiersin.orgeurekalert.org | Acts as a chiral auxiliary and blocking group to control the orientation. frontiersin.org |

| Staircase Chirality | Asymmetric displacement of two parallel phenyl rings bridged by a rigid core. nih.goveurekalert.org | Functions as a chiral auxiliary to direct the asymmetric displacement, determining the P or M configuration of the staircase. nih.gov |

Advanced Structural Analysis and Supramolecular Chemistry

X-ray Diffraction Studies of N-(1-Phenylethyl)benzamide Polymorphs

Recent research has revealed the existence of conformational trimorphism in this compound, with three distinct crystalline forms (I, II, and III) identified. spectrabase.com These polymorphs arise from different crystallization conditions and exhibit unique crystal packing arrangements, all stemming from the molecule's conformational flexibility. spectrabase.comnih.gov

Recrystallization from various solvents has been shown to yield these different polymorphic forms. For instance, Form I is typically obtained from acetonitrile, while Forms II and III can be crystallized concomitantly from mixtures such as ethanol-water or toluene-ethanol. spectrabase.comnih.gov X-ray powder diffraction patterns for each form are distinctly different, confirming their identity as true polymorphs. spectrabase.com

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II | Form III |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |

| Density (g cm⁻³) | 1.157 | 1.208 | 1.199 |

This table is based on data from Flores Manuel et al. (2020). spectrabase.comnih.gov

Crystal Packing and Intermolecular Interactions

The crystal structures of all three polymorphs are primarily stabilized by a network of intermolecular interactions, most notably classical N—H···O hydrogen bonds. spectrabase.comnih.gov These hydrogen bonds are the cornerstone of the supramolecular assembly in each form.

The different packing arrangements are a direct consequence of the conformational modifications of the molecule, specifically the rotation of the phenyl rings. spectrabase.comnih.gov This rotation alters how the molecules fit together in the crystal, leading to the observed polymorphism.

Supramolecular Architectures

A defining feature of the supramolecular architecture in all three polymorphs of this compound is the formation of infinite one-dimensional chains. spectrabase.comnih.gov These chains are constructed through the previously mentioned N—H···O hydrogen bonds, creating a robust and repeating pattern.

This specific hydrogen-bonding pattern is described by the graph-set notation C(4), which is a common motif for non-sterically hindered amides. spectrabase.comnih.gov The C(4) chain motif describes a pattern where four atoms are involved in the hydrogen-bonded ring.

While the fundamental C(4) chain motif is consistent across the polymorphs, the orientation of these chains within the crystal lattice differs significantly. spectrabase.comnih.gov In Form I, the chain axis is perpendicular to the crystallographic twofold screw axis of the P2₁ space group. spectrabase.comnih.gov Conversely, in Form II, the C(4) chains run parallel to the screw axis. spectrabase.com Form III, which crystallizes in an orthorhombic space group, has two independent molecules in the asymmetric unit and combines features of both monoclinic forms. spectrabase.comnih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are invaluable for confirming the molecular structure of this compound and are consistent with the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to verify the connectivity of the atoms within the molecule. The proton NMR spectrum typically shows characteristic signals for the aromatic protons of the two phenyl rings, the methine proton of the ethyl group, the methyl protons, and the amide proton.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A prominent feature is the N-H stretching vibration, which is indicative of the amide group. The carbonyl (C=O) stretching vibration is also readily identifiable.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns. The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound.

Table 2: Selected Spectroscopic Data for this compound

| Technique | Observation |

| ¹H NMR | Signals corresponding to aromatic, methine, methyl, and amide protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| IR | Characteristic N-H and C=O stretching vibrations. |

| MS | Molecular ion peak confirming the molecular weight. |

This table is a summary of expected spectroscopic features based on the compound's structure.

Conformational Dynamics and Energetics

The existence of three polymorphs of this compound is a direct manifestation of its conformational flexibility. The primary factor driving this polymorphism is the rotation of the two phenyl rings relative to the central amide linkage. spectrabase.com

The conformation of the molecule is altered by the rotation of the phenyl ring attached to the chiral center, while the position of the other phenyl group remains relatively consistent with respect to the amide group. spectrabase.com The dihedral angles involving the phenyl rings are key parameters in defining the molecular conformation.

For instance, the dihedral angle between the two phenyl rings is significantly different in Forms I and II, measuring 23.1 (2)° and 56.2 (1)°, respectively. spectrabase.com In Form III, the two independent molecules adopt an intermediate conformation, with intramolecular dihedral angles between the phenyl rings of 47.0 (1)° and 47.4 (1)°. spectrabase.com

This molecular flexibility is further highlighted by the observation that in a co-crystal structure, the conformation of this compound is substantially different from that in its pure polymorphic forms, with one phenyl ring even exhibiting rotational disorder. spectrabase.com The small energy differences between these various conformations allow for the existence of multiple stable crystalline forms under different thermodynamic and kinetic conditions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties, including geometry, orbital energies, and reactivity indices for compounds like N-(1-Phenylethyl)benzamide.

The optimization of molecular geometry through DFT calculations seeks to find the lowest energy conformation of a molecule. For this compound, experimental validation of its structure comes from crystallographic studies, which have revealed a fascinating case of conformational trimorphism. The compound can exist in three different solid-state forms (polymorphs) depending on the crystallization solvent. nih.govnih.gov

Form I (space group P2₁) is obtained from acetonitrile.

Forms II (P2₁) and III (P2₁2₁2₁) are obtained concomitantly from mixtures like ethanol-water or toluene-ethanol. nih.govnih.gov

A key conformational difference between these forms is the rotation of the two phenyl rings relative to the central amide group. nih.govnih.gov This flexibility is a critical aspect of its molecular structure. All three polymorphs are stabilized by intermolecular N—H⋯O hydrogen bonds, forming infinite chain motifs, a common feature for non-sterically hindered amides. nih.govnih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net

HOMO acts as an electron donor, and its energy level corresponds to the ionization potential. For benzamide (B126) derivatives, the HOMO is often localized on the electron-rich parts of the molecule. researchgate.net

LUMO acts as an electron acceptor, and its energy level is related to the electron affinity. rasayanjournal.co.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netresearchgate.net For benzamide itself, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net While specific DFT calculations for this compound are not widely published, the principles remain the same, with the HOMO-LUMO gap being a key determinant of its electronic behavior and charge transfer capabilities. rasayanjournal.co.indergipark.org.tr

| Property | Form I | Form II | Form III |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |

| Key Feature | Hydrogen-bonded chains are perpendicular to the screw axis. | Hydrogen-bonded chains are parallel to the screw axis. | Combines features of Forms I and II. |

Data sourced from Flores Manuel, F., et al. (2020). nih.govnih.gov

Based on HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. conicet.gov.ar These descriptors, derived from conceptual DFT, help in predicting reactivity patterns. rasayanjournal.co.in

Ionization Energy (I): The energy required to remove an electron. According to Koopman's theorem, it can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO). rasayanjournal.co.inresearchgate.net

Electron Affinity (A): The energy released when an electron is added. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO). rasayanjournal.co.inresearchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = χ² / (2η). A high electrophilicity index indicates a good electron acceptor. conicet.gov.ar

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules. rasayanjournal.co.in

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Energy (I) | I ≈ -E_HOMO | Tendency to donate an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Tendency to accept an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. DFT calculations are instrumental in predicting the NLO properties of organic molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). utp.edu.co The hyperpolarizability value indicates the magnitude of the non-linear optical response. researchgate.net

Molecules with significant NLO properties often possess a "push-pull" electronic system, where electron-donating and electron-withdrawing groups are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and a high β value. utp.edu.co While this compound does not have a classic push-pull structure, its aromatic rings and amide linkage provide a degree of electron delocalization that could give rise to modest NLO properties. The theoretical calculation of its β value would be necessary to quantify this potential. utp.edu.coresearchgate.net

DFT calculations have become a standard tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its ¹H and ¹³C NMR spectra.

This predictive capability is invaluable for several reasons:

Structural Validation: Comparing the calculated chemical shifts with experimental data helps to confirm the proposed molecular structure and its conformation in solution. mdpi.commdpi.com

Assignment of Signals: It can resolve ambiguities in the assignment of complex NMR spectra, especially for molecules with many similar protons or carbons. nih.gov

Stereochemical Analysis: Theoretical predictions can aid in distinguishing between different stereoisomers or conformers.

The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.comrsc.org

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This method is fundamental in drug discovery and molecular biology to understand and predict ligand-receptor interactions.

While specific docking studies targeting this compound are not prominent in the literature, the general methodology applied to other benzamide derivatives illustrates the potential insights that could be gained. mdpi.comresearchgate.net The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.com

A successful docking simulation provides a detailed view of the ligand-receptor complex at the atomic level. mdpi.com For this compound, key interactions would likely involve:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong, directional interactions with amino acid residues in a protein's active site (e.g., with serine, threonine, or backbone amides). researchgate.net

π-π Stacking: The two phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The ethyl group and the phenyl rings can form favorable hydrophobic interactions with nonpolar pockets within the binding site.

By identifying these interactions and predicting the binding energy, molecular docking can generate hypotheses about the biological targets of this compound and guide the design of new derivatives with improved affinity and selectivity. researchgate.net

Investigation of Intermolecular Interactions for Biological Targets

Computational studies have explored the role of this compound derivatives as chiral solvating agents (CSAs), which are instrumental in the spectral resolution of enantiomers. mdpi.com The mechanism relies on the formation of transient diastereomeric complexes between the CSA and an analyte, driven by non-covalent interactions (NCIs). preprints.org The effectiveness of these agents is rooted in their molecular scaffold, which combines a stereogenic center with functional groups capable of engaging in specific NCIs, such as hydrogen bond donation/acceptance and pi acidity/basicity. mdpi.compreprints.org

Derivatives like (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, known as Kagan's amide, have been validated for discriminating a wide range of analytes containing functional groups common in biological molecules, including alcohols, amines, amides, carboxylic acids, and sulfoxides. mdpi.com The interactions involve the formation of diastereomeric complexes that result in observable chemical shift differences in NMR spectroscopy. preprints.org

The thioamide variant, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, has also been investigated. preprints.org Thioamides are noted to be stronger hydrogen bond donors than their amide counterparts due to the increased acidity of the N–H bond. preprints.org They are also less prone to self-aggregation because the thiocarbonyl group is a weaker hydrogen bond acceptor. preprints.org These properties suggest that thioamide derivatives of this compound could be highly effective CSAs, forming distinct intermolecular interactions with target analytes. mdpi.com Computational techniques, including molecular dynamic simulations and binding free energy predictions, are crucial for understanding these interaction patterns and guiding the design of new, selective inhibitors or agents for biological targets. nih.gov

| Interaction Type | Functional Group (on CSA) | Role in Analyte Binding | Reference |

|---|---|---|---|

| Hydrogen Bond Donation | Amide/Thioamide N-H | Forms hydrogen bonds with electronegative atoms (e.g., O, N) on the analyte. Stronger in thioamides. | preprints.org |

| Hydrogen Bond Acceptance | Amide C=O | Accepts hydrogen bonds from analyte functional groups (e.g., -OH, -NH). Weaker in thioamide (C=S) variants. | preprints.org |

| Pi-Pi Stacking | Phenyl Rings | Engages in aromatic interactions with phenyl or other aromatic groups on the analyte. | mdpi.compreprints.org |

| Pi Acidity/Basicity | Dinitro-substituted Phenyl Ring | The electron-withdrawing nitro groups create a pi-acidic ring that can interact with pi-basic (electron-rich) systems on the analyte. | mdpi.compreprints.org |

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is notably complex, as demonstrated by the existence of conformational trimorphism, where one molecule can crystallize into three distinct solid-state forms (polymorphs). nih.gov A study on N-[(1S)-1-phenylethyl]benzamide revealed three unsolvated polymorphs—Form I, Form II, and Form III—obtained from recrystallization in various solvents. nih.govresearchgate.net While all three forms share a common supramolecular structure based on N—H⋯O intermolecular hydrogen bonds forming infinite chain motifs, they differ significantly in their molecular conformation. nih.gov

The key factor driving this polymorphism is the rotational flexibility around the single bonds, leading to different spatial arrangements of the two phenyl rings. nih.gov The conformation of the molecule is altered by the rotation of the phenyl ring attached to the chiral center, while the other phenyl group's position relative to the amide group remains more consistent. nih.govresearchgate.net This conformational variability directly impacts how the hydrogen-bonded chains pack in the crystal lattice, resulting in different crystal symmetries and densities. nih.gov For instance, Forms I and II both belong to the P2₁ space group, but the orientation of the chain axis is perpendicular in Form I and parallel in Form II relative to the crystallographic twofold screw axis. nih.govresearchgate.net

These experimentally observed polymorphs represent distinct minima on the potential energy surface. The differences in packing efficiency are reflected in their calculated densities and Kitaigorodskii packing indices. nih.gov Computational methods such as AM1 and Density Functional Theory (DFT) are standard tools for performing conformational analysis on such molecules to predict low-energy conformers and understand their relative stabilities. researchgate.net

| Property | Form I | Form II | Form III | Reference |

|---|---|---|---|---|

| Space Group | P2₁ | P2₁ | P2₁2₁2₁ | nih.govresearchgate.net |

| Dihedral Angle Between Phenyl Rings | 23.1 (2)° | 56.2 (1)° | 47.0 (1)° / 47.4 (1)° | nih.gov |

| Calculated Density (g cm⁻³) | Not specified | Higher than Form I | 1.199 | nih.gov |

| Kitaigorodskii Packing Index | 0.638 | 0.670 | 0.666 | nih.gov |

Mechanistic Studies of Chemical Reactions

Theoretical and mechanistic studies have investigated reactions involving this compound and its derivatives, particularly in the context of forming reactive intermediates. Research on the Darbeau-White-Gibble reaction, a Ritter-type reaction mediated by N-nitrosoamides, has provided insight into the behavior of these compounds. researchgate.net In these studies, N-nitroso amides derived from precursors with a 1-phenylethyl group are used to generate nitrogen- and nitrous oxide-separated carbocation-carboxylate ion pairs. researchgate.net

The thermal decomposition of related N-alkyl-N-nitrosoamides serves as a method to generate carbocations. researchgate.net For example, the thermolysis of N-benzyl-N-nitrosopivalamide in various benzonitrile solvents produces a benzyl cation. researchgate.net This cation is then competitively intercepted by the pivalate ion (forming benzyl pivalate) or the benzonitrile solvent. researchgate.net The interception by benzonitrile leads to an N-benzonitrilium ion, which subsequently reacts to form an unsymmetrical diacylamine. researchgate.net

These studies are crucial for understanding reaction mechanisms, stereochemical outcomes, and product distributions. By comparing different methods of generating the key carbocation-carboxylate ion pairs, researchers can elucidate the subtle electronic and steric effects that govern the reaction pathways. researchgate.net The use of the 1-phenylethyl group in such mechanistic studies is common due to its ability to form a relatively stable secondary benzylic carbocation, making it a useful model for exploring fundamental reaction principles. researchgate.net

| Reaction Type | Precursor | Key Intermediate | Typical Products | Reference |

|---|---|---|---|---|

| N-Nitrosoamide Rearrangement (Darbeau-White-Gibble Reaction) | N-nitroso-N-(1-phenylethyl)benzamide | Carbocation-carboxylate ion pair [C₆H₅CH(CH₃)⁺ / C₆H₅COO⁻] | Ester, rearranged products | researchgate.net |

| Thermal Decomposition | N-benzyl-N-nitrosopivalamide (related structure) | Benzyl cation [C₆H₅CH₂⁺] | Benzyl pivalate, N-benzoyl-N-pivaloylbenzylamines | researchgate.net |

Mechanistic Investigations of Biological Interactions in Vitro

Interaction with Enzymes and Receptors

The benzamide (B126) scaffold is a common feature in many biologically active molecules, prompting investigations into the specific interactions of N-(1-Phenylethyl)benzamide with various enzymes and cellular receptors.

Enzyme Inhibition Profiles (e.g., α-glucosidase, Cholinesterase, Tyrosinase)

While direct inhibitory data for this compound against α-glucosidase and cholinesterase is not extensively detailed in the available literature, studies on closely related analogs provide significant insights into its potential activities.

α-Glucosidase: This enzyme is a key target in managing hyperglycemia. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption. nih.gov Studies on a series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides have shown potent α-glucosidase inhibitory activity, with many derivatives being more effective than the standard drug, acarbose. nih.gov For instance, the 4-bromo derivative in one series demonstrated an IC50 value of 45.26 ± 0.03 µM, significantly lower than acarbose (IC50 = 750.1 ± 0.23 µM). nih.gov Similarly, phenylethyl cinnamides isolated from Solanum melongena roots, which share structural similarities with this compound, exhibited significant non-competitive inhibition against α-glucosidase. researchgate.net These findings suggest that the this compound scaffold is a promising candidate for α-glucosidase inhibition.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary strategy for treating conditions like Alzheimer's disease. nih.gov Research on O-aromatic N,N-disubstituted carbamates and thiocarbamates, which include benzamide derivatives, has identified potent cholinesterase inhibitors. nih.gov For example, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as a potent BChE inhibitor with an IC50 value of 1.60 µM. nih.gov The studies indicate that derivatives of 2-hydroxy-N-phenylbenzamide are particularly effective, suggesting that the core benzamide structure is crucial for this inhibitory activity. nih.gov

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, and its inhibitors are of great interest for cosmetic and medicinal applications to address hyperpigmentation. doi.org A structurally similar compound, 4-(1-phenylethyl)1,3-benzenediol, has been shown to inhibit mushroom tyrosinase 22 times more effectively than the well-known inhibitor kojic acid. nih.gov This potent activity highlights the potential of the 1-phenylethyl group in tyrosinase inhibition. The inhibitory mechanism often involves the chelation of copper ions in the enzyme's active site. nih.gov Kinetic studies on various benzaldehyde derivatives show they can act as competitive or uncompetitive inhibitors of tyrosinase. brieflands.com

Interactive Table: IC50 Values of Related Benzamide Derivatives Against Various Enzymes Press Run to render the interactive table.

Modulation of Cellular Processes (e.g., Signal Transduction Pathways)

The ability of small molecules to modulate intracellular signaling is fundamental to modern drug discovery. Benzamide derivatives have been shown to interfere with key signaling cascades. For instance, a series of N-substituted Sulfamoylbenzamide derivatives, designed based on the structure of Niclosamide, were identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov One of the lead compounds, B12, inhibited IL-6/STAT3 signaling with IC50 values ranging from 0.61 to 1.11 μM in various tumor cell lines by preventing the phosphorylation of the STAT3 Tyr705 residue. nih.gov This action subsequently affects the expression of downstream genes, leading to the induction of apoptosis and inhibition of cancer cell migration. nih.gov This demonstrates that the benzamide scaffold can serve as a platform for developing modulators of critical cellular pathways like STAT3.

Interaction with Specific Cellular Targets (e.g., Mitotic Kinesin CENP-E)

Centromere protein E (CENP-E) is a kinesin-like motor protein essential for chromosome congression and alignment during mitosis. nih.gov Its inhibition leads to mitotic arrest and cell death, making it an attractive target for anticancer therapies. Small molecule inhibitors of CENP-E, such as GSK923295, have been developed and shown to cause misalignment of chromosomes at the metaphase plate, leading to the activation of the spindle assembly checkpoint. nih.govnih.gov While direct interaction studies with this compound are not available, the established role of other, more complex, small molecules in inhibiting CENP-E confirms that its function can be modulated by synthetic compounds. nih.gov The inhibition of CENP-E can induce chromosomal instability, a mechanism that synergizes with microtubule-targeting agents in cancer treatment. nih.gov

In Vitro Antimicrobial and Antimalarial Screening (Mechanistic Basis)

The global challenge of drug resistance necessitates the discovery of new antimicrobial and antimalarial agents. The benzamide structure has been explored as a potential source for such compounds.

Antibacterial Activity and Potency

Benzamide derivatives have demonstrated notable antibacterial properties. For example, a benzamide compound, TXH9179, which acts as an inhibitor of the bacterial cell division protein FtsZ, has shown superior bactericidal activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov It exhibited a mode Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against a panel of S. aureus isolates, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains. nih.gov Studies on other related structures, such as 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives, also showed antibacterial activity against both Gram-positive and Gram-negative bacteria, although with generally lower potency than standard antibiotics. researchgate.net

Interactive Table: Antibacterial Activity of a Related Benzamide FtsZ Inhibitor (TXH9179) Press Run to render the interactive table.

Antimalarial Activity Against Parasite Strains

Malaria remains a significant global health problem, and the search for new therapeutic agents is ongoing. Benzimidazole derivatives, which are structurally related to benzamides, have shown promising in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Potent compounds within this class have exhibited IC50 values ranging from as low as 18 nM to 1.30 µM. nih.gov The specific activity of this compound has not been reported, but the demonstrated efficacy of the broader benzamide and benzimidazole families suggests this is a viable area for future investigation. The mechanism for related compounds is thought to involve the disruption of essential parasite pathways, though this can vary widely depending on the specific substitutions on the core scaffold. researchgate.net

Anti-inflammatory Properties (Mechanistic Basis, e.g., Prostaglandin E2 Inhibition)

Detailed mechanistic investigations into the anti-inflammatory properties of the specific chemical compound this compound, particularly concerning its direct inhibitory effects on Prostaglandin E2 (PGE2) synthesis, are not extensively documented in the currently available scientific literature. While the broader class of benzamide derivatives has been a subject of research for anti-inflammatory potential, specific in vitro studies detailing the mechanistic basis of action for this compound are limited.

Research into structurally related benzamide compounds has indicated that some derivatives can exert anti-inflammatory effects through various mechanisms. For instance, studies on certain N-phenylcarbamothioylbenzamides have demonstrated potent inhibition of PGE2 synthesis. nih.govresearchgate.netnih.govresearchgate.net Other research on different benzamide derivatives has suggested mechanisms involving the modulation of inflammatory pathways, such as those regulated by nuclear factor-kappa B (NF-κB), which is a key transcription factor in the inflammatory response. nih.gov Additionally, some 2-piperidinyl phenyl benzamides have been identified as positive allosteric modulators of the prostaglandin EP2 receptor, indicating another potential, albeit indirect, way benzamide structures can influence prostaglandin signaling. nih.gov

However, it is crucial to note that these findings pertain to derivatives and not to this compound itself. The specific anti-inflammatory mechanism and direct interaction with key inflammatory mediators like Prostaglandin E2 for this compound remain an area requiring further focused scientific investigation. Without dedicated studies on this particular compound, a detailed, evidence-based description of its mechanistic basis for anti-inflammatory action cannot be provided at this time.

Due to the lack of specific data for this compound, no data tables on its anti-inflammatory properties or Prostaglandin E2 inhibition can be generated.

Structure Activity Relationship Sar Studies of N 1 Phenylethyl Benzamide Analogs

Systematic Modification of Benzamide (B126) Backbone and N-Substitution

The core structure of N-(1-Phenylethyl)benzamide offers several sites for systematic modification. These include the benzamide ring, the amide linker, and the N-(1-phenylethyl) substituent. Research on related benzamide scaffolds demonstrates that even minor alterations can significantly impact activity.

Modifications to the benzamide backbone typically involve introducing various substituents to the phenyl ring. In studies on analogous N-phenylbenzamides, a wide range of functionalized benzamide analogs were evaluated to explore the SAR. For instance, in a series of M1 mAChR antagonists, substitution at the 2-position of the benzamide ring with groups like chloro (Cl) or methoxy (B1213986) (OMe) resulted in compounds with submicromolar IC50 values. nih.gov Conversely, a pentafluorophenyl modification proved to be inactive. nih.gov This highlights the sensitivity of the benzamide portion of the molecule to substitution.

The N-substitution, in this case the (1-phenylethyl) group, is equally critical. This group consists of a chiral center and a phenyl ring, both of which are key targets for modification. Altering the phenyl ring on this substituent or changing the alkyl chain length can modulate lipophilicity, steric bulk, and electronic properties, thereby influencing how the molecule fits into a biological target.

Influence of Substituent Position and Electronic Properties on Activity

The position of substituents on the aromatic rings (ortho, meta, or para) and their electronic nature (electron-donating or electron-withdrawing) are critical factors that govern the activity of this compound analogs. The placement of a substituent can dramatically alter the molecule's conformation, charge distribution, and ability to form key interactions with a biological target. rsc.org

Studies on various aromatic compounds show that the electronic properties of substituents significantly tune the molecular orbitals, which is advantageous for charge transport and optoelectronic properties. nih.gov For example, electron-withdrawing groups like a nitro (-NO2) group can lower both the HOMO and LUMO energy levels, while electron-donating groups like methyl (-CH3) can raise them. nih.gov These electronic modifications can influence the strength of hydrogen bonds, pi-pi stacking interactions, and hydrophobic interactions.

The position of substitution can lead to different structural outcomes. For example, in a series of lead(II) benzenethiolate (B8638828) coordination polymers, methoxy substituents at the ortho- and para-positions resulted in holodirected structures, while a meta-position substituent led to a hemidirected structure, ultimately influencing the material's dimensionality and photoconductivity. rsc.org This principle translates to drug-receptor interactions, where the specific location of a functional group dictates its ability to engage with complementary residues in a binding pocket. In one study of benzamide analogs, substitutions at the 2-position were found to be particularly effective in enhancing potency. nih.gov

Table 1: Influence of Hypothetical Substitutions on this compound Activity This table illustrates the potential effects of substituents based on established chemical principles.

| Position of Substitution | Substituent | Electronic Property | Predicted Impact on Activity |

|---|---|---|---|

| Benzoyl Ring (ortho) | -Cl | Electron-withdrawing | Potential increase in potency via specific interactions. |

| Benzoyl Ring (para) | -OCH3 | Electron-donating | May enhance binding through hydrogen bond acceptance. |

| Benzoyl Ring (meta) | -NO2 | Strongly electron-withdrawing | Could alter overall electronic profile, potentially reducing activity. |

Stereochemical Requirements for Optimal Biological Interaction

Stereochemistry is a pivotal factor in the biological activity of chiral compounds like this compound, as biological systems are inherently chiral. nih.gov The three-dimensional arrangement of atoms dictates the molecule's shape and its ability to bind to a specific receptor or enzyme active site. For this compound, the chiral center is at the benzylic carbon of the ethylamine (B1201723) portion.

The specific enantiomer, (S)-N-(1-phenylethyl)benzamide, has been shown to exist in multiple conformational forms, known as polymorphs. nih.gov At least three unsolvated polymorphs have been identified, all of which share the same fundamental supramolecular structure based on N—H⋯O intermolecular hydrogen bonds. nih.gov However, they differ in their molecular conformation due to the rotation of the phenyl rings. nih.gov This conformational flexibility is crucial, as the optimal biological interaction often requires the molecule to adopt a specific, low-energy conformation to complement the geometry of the binding site.

The dihedral angle between the two phenyl rings within the molecule varies significantly between polymorphs, measuring 23.1° in one form and 56.2° in another. nih.gov These conformational differences alter the crystal packing and density, illustrating how subtle changes in molecular shape can have larger structural consequences. nih.gov In a biological context, such variations can determine whether a molecule fits correctly into a binding pocket. Studies on other chiral molecules have confirmed that only specific isomers may display significant biological activity, suggesting that uptake and target binding are often stereoselective processes. nih.gov

Table 2: Conformational Properties of N-[(1S)-1-Phenylethyl]benzamide Polymorphs

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic (P21) | Monoclinic (P21) |

| Chain Axis Orientation | Perpendicular to screw axis | Parallel to screw axis |

| Dihedral Angle (between phenyl rings) | 23.1 (2)° | 56.2 (1)° |

| Calculated Density | Lower | Higher |

| Kitaigorodskii Packing Index | 0.638 | 0.670 |

Data sourced from a study on the conformational trimorphism of the compound. nih.gov

Development of SAR Maps and Pharmacophore Models

SAR maps and pharmacophore models are computational tools that distill complex SAR data into a simple, three-dimensional representation of the essential features required for biological activity. A pharmacophore model identifies the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its key structural components. The development of such a model would be the culmination of the SAR studies described previously. By analyzing which analogs are active and which are not, researchers can identify the indispensable features.

A potential pharmacophore for this compound analogs would likely include:

Two Hydrophobic/Aromatic Features: Corresponding to the two phenyl rings. The relative orientation of these rings is critical, as established by conformational analysis. nih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

A Hydrogen Bond Donor: The N-H group of the amide linkage.

These features, arranged in a specific 3D geometry, would constitute the pharmacophore. This model then serves as a template for designing new molecules or for virtual screening of compound libraries to find new, structurally diverse compounds that fit the model and are therefore likely to be active. science.gov

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Role in Binding |

|---|---|---|

| Aromatic/Hydrophobic | Benzoyl Phenyl Ring | Pi-pi stacking or hydrophobic interactions. |

| Aromatic/Hydrophobic | Phenylethyl Phenyl Ring | Hydrophobic pocket interactions. |

| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Interaction with donor groups (e.g., -NH, -OH) in the receptor. |

Applications in Chemical Catalysis and Asymmetric Synthesis

Organocatalysis Utilizing N-(1-Phenylethyl)benzamide Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a powerful tool in synthetic chemistry. Derivatives of this compound have been investigated for their potential to act as chiral organocatalysts.

The chiral scaffold of this compound makes it an attractive starting point for the design of novel organocatalysts for asymmetric transformations. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have been shown to be effective in a variety of asymmetric reactions. While direct use of this compound as a catalyst is not widely reported, its structural motif is incorporated into more complex catalyst systems. For instance, bifunctional organocatalysts bearing amino and urea or thiourea functional groups on a chiral backbone are utilized in the enantioselective synthesis of axially chiral benzamides. nih.gov These catalysts operate through multipoint recognition of the substrate, where the chiral environment of the catalyst directs the stereochemical outcome of the reaction.

The direct formation of amide bonds is a cornerstone of organic synthesis. While this compound itself is a product of amidation, there is growing interest in using derivatives of such amides to catalyze the formation of other amides. Catalytic amidation reactions offer a more atom-economical and environmentally friendly alternative to traditional methods that rely on stoichiometric activating agents. Research in this area is ongoing, with a focus on developing catalysts that can operate under mild conditions with a broad substrate scope.

Metal-Catalyzed Reactions Involving this compound Precursors or Ligands

In metal-catalyzed reactions, this compound and its precursors can act as directing groups, chiral ligands, or starting materials for the in-situ generation of catalytically active species.

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are often highly dependent on the nature of the ligand coordinated to the palladium center. rsc.orgsigmaaldrich.com While specific examples of this compound itself acting as a ligand are not extensively documented, its precursor, (S)-1-phenylethylamine, is a common chiral building block for the synthesis of more complex chiral ligands used in palladium catalysis. For example, in a study on the synthesis of ortho-methylated benzamides, a palladium-catalyzed denitrogenative cross-coupling reaction of nih.govresearchgate.netcatalyticamidation.info-benzotriazin-4(3H)-ones with an organoaluminum reagent was developed, showcasing the versatility of palladium catalysis in amide synthesis. nih.gov